1-(4-Fluorophenyl)pent-4-en-1-one
Description
1-(4-Fluorophenyl)pent-4-en-1-one is a fluorinated aromatic ketone with the molecular formula $ \text{C}{11}\text{H}{11}\text{FO} $. Structurally, it consists of a pent-4-en-1-one backbone substituted with a 4-fluorophenyl group at the ketone position.
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pent-4-en-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2 |
InChI Key |
IAUOTWNIAKGHEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 1-(4-fluorophenyl)pent-4-en-1-one with structurally related compounds:
Key Observations :
- Electronic Effects: The 4-fluorophenyl group enhances electrophilicity at the ketone compared to non-halogenated analogs (e.g., 1-(4-hydroxyphenyl)pent-4-en-1-one) due to fluorine's electron-withdrawing nature. This difference impacts reactivity in nucleophilic additions or cross-coupling reactions .
- Steric and Lipophilicity : Bulky substituents like naphthyl () or cyclohexenyl () groups increase lipophilicity, which may improve membrane permeability in biological systems but reduce solubility in polar solvents.
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